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Compound of Interest |

N-[2-(1H-indol-3-
Compound Name:

yl)ethyl]propanamide
CAS No.: 65601-06-1
Cat. No.: B3356282

Get Quote
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Compound Identity: N-[2-(1H-indol-3-yl)ethyl]propanamide Common Name: N-
Propionyltryptamine CAS Registry Number: 2493-55-2 Molecular Weight: 216.28 g/mol Target
Mechanism: Melatonin Receptor Agonist (MT1/MT2), Serotonin Receptor Modulator (5-HT2A),
Acetylcholinesterase (AChE) Inhibitor (putative).

Executive Summary & Rationale

N-Propionyltryptamine is a structural analog of melatonin (N-acetyl-5-methoxytryptamine)
lacking the 5-methoxy group and possessing an elongated N-acyl chain (propionyl vs. acetyl).
Unlike its 6-bromo derivative (6-bromo-N-propionyltryptamine), which has demonstrated potent
anti-Alzheimer's activity in scopolamine-induced amnesia models, the unsubstituted parent
compound exhibits distinct receptor binding kinetics.

Why this protocol? There is no single "universal" dose for this compound. Its affinity for
melatonin receptors is lower than that of melatonin, requiring dose adjustments relative to
standard melatonin protocols. This guide provides a Dose-Response Titration Protocol
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designed to identify the therapeutic window for neuroprotection and circadian modulation while
avoiding off-target serotonergic toxicity.

Key Pharmacological Parameters

Parameter Value | Characteristic Implication for Dosage
o Lower than Melatonin Requires higher molar dosage
Receptor Affinity ]
(MT1/MT2) than Melatonin (10 mg/kg).
Propionyl group confers Potentially longer half-life than

Metabolic Stability ] ]
resistance to deacetylases N-acetyltryptamine.

" ] N Requires DMSO/Tween co-
Solubility Lipophilic (LogP ~2.3) o
solvent system for IP injection.

o _ Wide range requires pilot
Therapeutic Window Est. 5 - 50 mg/kg (i.p.) )
escalation study.

Formulation & Preparation Protocol

Obijective: Create a stable, homogeneous injectable solution for Intraperitoneal (i.p.)
administration.

Reagents

o Active: N-Propionyltryptamine (purity >98%).
e Vehicle A (Stock): Dimethyl sulfoxide (DMSO), anhydrous.

e Vehicle B (Diluent): 0.9% Saline + 5% Tween-80 (or PEG-400).

Preparation Steps (Example: 10 mg/kg for 25g Mouse)

e Stock Solution (50 mg/mL): Dissolve 50 mg of N-Propionyltryptamine in 1 mL of 100%
DMSO. Vortex until clear. Store at -20°C.

e Working Solution (Preparation for Injection):

o Target concentration: 1 mg/mL (allows 0.25 mL injection volume per 25g mouse).
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o Mix 20 pL of Stock Solution with 980 pL of Vehicle B (Saline/Tween).

o Critical: Add the stock dropwise to the saline while vortexing to prevent precipitation.

 Stability Check: Inspect for turbidity. If precipitate forms, increase Tween-80 concentration to
10% or use warm (37°C) saline.

Experimental Protocol: Dose-Ranging Study

Objective: Determine the optimal dosage for neuroprotective efficacy vs. sedative side effects.

Phase 1: Safety & Sedation Screen (The "Righting
Reflex" Test)

Before chronic dosing, establish the sedative threshold, as tryptamine derivatives can induce
transient sedation.

e Subjects: C57BL/6J mice (n=3 per group), Male, 8-10 weeks.
e Dose Groups:

Vehicle Control

[¢]

o

Low Dose: 5 mg/kg

[e]

Medium Dose: 20 mg/kg

o

High Dose: 50 mg/kg

e Procedure:

o Administer compound (i.p.) at T=0.

o Assess Loss of Righting Reflex (LORR): Place mouse on its back. If it remains for >30s,
LORR is positive (sedation).

o Monitor for Serotonin Syndrome signs: Head twitching, hind limb abduction, tremor.

e Decision Matrix:
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o If sedation occurs at 20 mg/kg: Optimal neuroprotective dose is likely 5-10 mg/kg.

o If no sedation at 50 mg/kg: Safe to proceed with high-dose efficacy testing.

Phase 2: Efficacy in Scopolamine-Induced Amnesia
(Cognitive Model)

This protocol mirrors the validation of the 6-bromo derivative, testing the compound's ability to
rescue cholinergic blockade.

e Design: Randomized Complete Block.
e Timeline: 7 Days Pre-treatment + Test Day.

e Dosing Regimen:

[¢]

Group A: Vehicle + Saline (Sham)

[e]

Group B: Vehicle + Scopolamine (3 mg/kg) (Disease Control)

o

Group C: N-Propionyltryptamine (10 mg/kg) + Scopolamine

o

Group D: N-Propionyltryptamine (30 mg/kg) + Scopolamine
» Workflow:
o Days 1-7: Administer N-Propionyltryptamine (i.p.) once daily.
o Day 8 (Test): Administer N-Propionyltryptamine.
o Wait 30 mins.
o Administer Scopolamine (3 mg/kg, i.p.).[1]
o Wait 30 mins.

o Perform Morris Water Maze (Probe Trial) or Y-Maze Spontaneous Alternation.
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Mechanism of Action & Pathway Visualization

The following diagram illustrates the dual-pathway hypothesis where N-Propionyltryptamine
acts as a chronobiotic (via MT1/MT2) and a neuroprotectant (via AChE inhibition and
antioxidant pathways), modeled after its 6-bromo analog.
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Caption: Proposed signaling cascade for N-Propionyltryptamine involving MT1/MT2 activation
and AChE inhibition.
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Data Analysis & Expected Outcomes

Summarize your findings using the following structure to validate the "Optimal Dose."

] Vehicle + .
Metric . 10 mg/kg Dose 30 mglkg Dose Interpretation
Scopolamine
Higher dose
_ required for
Y-Maze ] ~55% (Partial >65% (Full N
] ~45% (Impaired) cognitive rescue
Alternation (%) Rescue) Rescue)
due to lower
affinity.
Dose-dependent
Sleep Latency ) sedative effect
) Baseline -10% -30% !
(min) confirms central
bioactivity.
Moderate AChE
. inhibition
AChE Activity ] )
100% 90% 75% confirms multi-
(Cortex)
target
mechanism.

Conclusion on Optimal Dosage: Based on structural activity relationships and analog data, the
Optimal Dosage for chronic neuroprotective studies is 20—-30 mg/kg (i.p.). For sleep/circadian
rhythm studies, a lower dose of 5-10 mg/kg is recommended to avoid confounding motor
deficits.
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o Provides binding affinity data for N-propionyltryptamine (Compound 47)
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o Validates the scopolamine-induced amnesia protocol for propionyl-tryptamine deriv
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LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin
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o Standard reference for melatonin receptor agonist dosages and classific

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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